Perfluorohexyl ethylphosphonic acid

Catalog No.
S965229
CAS No.
252237-40-4
M.F
C8H6F13O3P
M. Wt
428.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexyl ethylphosphonic acid

CAS Number

252237-40-4

Product Name

Perfluorohexyl ethylphosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid

Molecular Formula

C8H6F13O3P

Molecular Weight

428.08 g/mol

InChI

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)

InChI Key

DEXIXSRZQUFPIK-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Research

  • Self-assembling monolayers: PHPA's ability to form self-assembled monolayers (SAMs) on various surfaces makes it valuable for material science research. SAMs are ordered assemblies of molecules that can modify the properties of a surface. Studies have investigated PHPA's potential use in creating anti-corrosion coatings and modifying the wettability of surfaces [PubChem: Perfluorohexyl ethylphosphonic acid, ].

Biological Research

  • Enzyme Inhibition: PHPA's structure allows it to interact with certain enzymes. Researchers have explored its potential as an inhibitor for enzymes like metallophosphatases, which are involved in various biological processes [Inxight: PERFLUOROHEXYL ETHYLPHOSPHONIC ACID, ].

Additional Considerations:

  • PHPA belongs to a class of chemicals known as Per- and Polyfluoroalkyl Substances (PFASs). PFASs have raised concerns due to their persistence in the environment and potential health effects. Researchers investigating PHPA should be aware of these concerns and take appropriate safety precautions when handling the substance.

Perfluorohexyl ethylphosphonic acid is a synthetic fluorinated compound characterized by the molecular formula C8H6F13O3PC_8H_6F_{13}O_3P and a molecular weight of approximately 428.08 g/mol. This compound is notable for its unique structure, which includes a perfluoroalkyl chain consisting of six carbon atoms, an ethyl group, and a phosphonate functional group. The presence of fluorine atoms contributes to its hydrophobic properties and chemical stability, making it a subject of interest in various scientific fields, including materials science and biochemistry .

  • Oxidation: This compound can be oxidized to form various oxidized derivatives, potentially altering its functional properties.
  • Reduction: Reduction reactions can modify the functional groups within the molecule, impacting its reactivity and applications.
  • Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under controlled conditions to ensure desired outcomes .

Research indicates that perfluorohexyl ethylphosphonic acid exhibits biological activity, particularly as an enzyme inhibitor. It has been studied for its potential role as an irreversible inhibitor of enzymes like butyrylcholinesterase, which is involved in neurotransmission. This suggests possible therapeutic applications in neurology and pharmacology, although further studies are necessary to fully understand its mechanisms of action and efficacy.

The synthesis of perfluorohexyl ethylphosphonic acid typically involves several chemical processes:

  • Free Radical Polymerization: A common method includes the polymerization of heptadecafluorodecyl methacrylate and dimethoxyphosphoryl methyl methacrylate.
  • Hydrolysis: The dimethyl protecting groups are hydrolyzed to yield the active phosphonic acid groups.

In industrial settings, these methods are optimized for high yield and purity to meet stringent application requirements .

Perfluorohexyl ethylphosphonic acid finds utility in various fields:

  • Material Science: It is used in creating self-assembled monolayers on surfaces, enhancing properties such as corrosion resistance and wettability.
  • Biomedical Research: The compound's enzyme inhibition properties make it relevant for studies in drug development and therapeutic applications.
  • Environmental Studies: As part of the broader category of per- and polyfluoroalkyl substances (PFAS), it is studied for its environmental impact and persistence .

Interaction studies focus on how perfluorohexyl ethylphosphonic acid interacts with biological systems and materials. Its phosphonate group shows a strong affinity for metal ions and metal oxide surfaces, influencing its adsorption characteristics. This property is crucial in applications involving surface modification and catalysis.

Perfluorohexyl ethylphosphonic acid shares similarities with other fluorinated phosphonic acids. Notable similar compounds include:

  • Perfluorooctyl phosphonic acid
  • Perfluorodecyl phosphonic acid
  • Perfluorododecyl phosphonic acid

Comparison

Compound NameUnique Features
Perfluorohexyl ethylphosphonic acidSix-carbon perfluoroalkyl chain; high thermal stability; strong adsorption capabilities
Perfluorooctyl phosphonic acidEight-carbon chain; often used in surfactants
Perfluorodecyl phosphonic acidTen-carbon chain; known for its persistence
Perfluorododecyl phosphonic acidTwelve-carbon chain; used in coatings

Perfluorohexyl ethylphosphonic acid is unique due to its specific molecular structure that balances thermal stability, low surface energy, and strong adsorption capabilities, making it suitable for a wide range of applications compared to its counterparts .

XLogP3

3.2

UNII

4H915F99WT

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

252237-40-4

Wikipedia

Perfluorohexyl ethylphosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

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